molecular formula C8H12N2O3S B1596979 4-Ethoxybenzenesulfonohydrazide CAS No. 24924-80-9

4-Ethoxybenzenesulfonohydrazide

Cat. No. B1596979
CAS RN: 24924-80-9
M. Wt: 216.26 g/mol
InChI Key: YAFWZZVGGJCNRK-UHFFFAOYSA-N
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Description

4-Ethoxybenzenesulfonohydrazide is a chemical compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 . It is a powder with a melting point between 110-115 degrees Celsius .


Molecular Structure Analysis

The InChI code for 4-Ethoxybenzenesulfonohydrazide is 1S/C8H12N2O3S/c1-2-13-7-3-5-8(6-4-7)14(11,12)10-9/h3-6,10H,2,9H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

4-Ethoxybenzenesulfonohydrazide is a powder with a melting point between 110-115 degrees Celsius .

Scientific Research Applications

Ethoxylation Studies

Ethoxylation of chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation conditions demonstrates the effectiveness of ethoxy-4-nitrobenzene synthesis, highlighting the role of 4-Ethoxybenzenesulfonohydrazide derivatives in facilitating nucleophilic substitution reactions. This process underscores the influence of catalysts, agitation speed, temperature, and ultrasound frequency on reaction conversion rates (Wang & Rajendran, 2007).

Antimicrobial and Antitumor Activities

Derivatives of 4-Ethoxybenzenesulfonohydrazide, synthesized through various chemical reactions, show potential antimicrobial and antitumor activities. For instance, arylidene hydrazides derived from ethoxybenzenesulfonohydrazide exhibit moderate to good lipase inhibitory effects and significant anti-urease activity, suggesting potential for dual inhibitor development (Bekircan et al., 2014).

Synthesis of Luminescent Compounds

The reaction of sodium 4-hydroxybenzenesulfonate with lanthanide chlorides produces luminescent coordination polymers, demonstrating the utility of 4-Ethoxybenzenesulfonohydrazide derivatives in the synthesis of materials with novel optical properties (Yang et al., 2008).

Schiff Base Compounds

Schiff base compounds derived from 4-Ethoxybenzenesulfonohydrazide and its analogs have been synthesized and characterized for their biological activities, including antimicrobial, antioxidant, and cytotoxic effects, as well as interaction with DNA. These findings highlight the compound's potential in the development of bioactive materials (Sirajuddin et al., 2013).

Electrochemical Studies

Electrochemical reduction studies of derivatives, including those related to 4-Ethoxybenzenesulfonohydrazide, offer insights into the mechanisms of radical generation and the potential for environmental remediation applications (McGuire & Peters, 2016).

Nonlinear Optical Properties

The synthesis and characterization of compounds derived from 4-Ethoxybenzenesulfonohydrazide demonstrate significant nonlinear optical properties, suggesting their application in optical device development such as optical limiters and switches (Naseema et al., 2010).

Safety And Hazards

4-Ethoxybenzenesulfonohydrazide is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

4-ethoxybenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-2-13-7-3-5-8(6-4-7)14(11,12)10-9/h3-6,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFWZZVGGJCNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366277
Record name 4-ethoxybenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxybenzenesulfonohydrazide

CAS RN

24924-80-9
Record name 4-ethoxybenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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